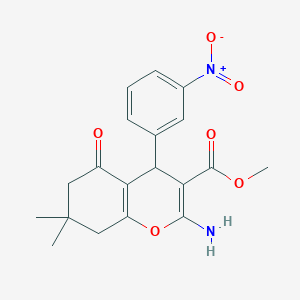

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

描述

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a nitrophenyl group, which can significantly influence its chemical reactivity and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile, and a dicarbonyl compound such as dimedone. This reaction is often catalyzed by a molecular sieve-supported zinc catalyst, which offers advantages like high yield, short reaction time, and mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions with optimized conditions to ensure high efficiency and yield. The use of heterogeneous catalysts, such as zinc-modified molecular sieves, is preferred due to their reusability and minimal environmental impact .

化学反应分析

Reduction of the Nitro Group

The meta-nitro substituent undergoes catalytic hydrogenation or chemical reduction to form a primary amine. This reaction is critical for modifying electronic properties and enhancing biological activity.

Mechanistic Notes :

-

The nitro group is reduced to an amine via intermediates (nitroso, hydroxylamine).

-

Catalytic hydrogenation proceeds via adsorption on Pd surfaces, while SnCl₂ acts as a Lewis acid in acidic media .

Hydrolysis of the Ester Moiety

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, altering solubility and reactivity.

Key Observations :

-

Basic hydrolysis proceeds via nucleophilic attack by OH⁻ at the ester carbonyl.

-

Acidic conditions favor protonation of the carbonyl, enhancing electrophilicity .

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amide derivatives, a common strategy for prodrug design.

Synthetic Utility :

Nucleophilic Aromatic Substitution

The electron-deficient 3-nitrophenyl ring participates in selective substitution reactions under controlled conditions.

Mechanistic Pathway :

Cyclization and Heterocycle Formation

Intramolecular reactions between the amino and ester groups enable the synthesis of fused heterocycles.

Structural Implications :

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the chromene family, including methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.

-

Mechanism of Action :

- These compounds have shown efficacy in inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies utilizing the MTT assay demonstrated that derivatives of this compound exhibit significant cytotoxicity against several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values below 10 μM .

-

Case Studies :

- In one study, a series of chromene derivatives were synthesized and evaluated for their anticancer activity. The most potent compound exhibited an IC50 value of less than 1 μM against multiple tumor cell lines . Another research indicated that specific substitutions on the chromene structure enhanced its antitumor potency significantly .

Antioxidant Properties

This compound has also been investigated for its antioxidant properties.

- Mechanism :

- Research Findings :

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy.

- Spectrum of Activity :

- Case Studies :

Summary Table of Applications

作用机制

The mechanism of action of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

相似化合物的比较

Similar Compounds

- 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran

- 2-Amino-7,7-dimethyl-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran

- 2-Amino-7,7-dimethyl-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran

Uniqueness

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to the presence of the 3-nitrophenyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs with different substituents .

生物活性

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 303953-38-0) is a compound of significant interest due to its diverse biological activities. This article compiles findings on its synthesis, characterization, and various biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 372.38 g/mol. The compound features a chromene core structure that is known for its biological significance.

Synthesis and Characterization

The compound has been synthesized using various methods, including multicomponent reactions in aqueous media. Notably, ultrasound-assisted synthesis has been reported as an efficient method for producing highly substituted 4H-pyran derivatives, which include the target compound . Characterization techniques such as X-ray crystallography have confirmed the structure and stability of the synthesized compounds .

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities against a range of pathogens.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- DNA Interaction : The compound shows a hypochromic effect on DNA absorption spectra, indicating intercalation or binding to DNA .

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been observed in treated cells, contributing to apoptosis.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

- Study on Breast Cancer : A research team investigated the effects of the compound on MCF-7 cells and reported a significant reduction in cell viability alongside increased apoptotic markers .

- Antibacterial Efficacy : Another study focused on its antibacterial properties against multi-drug resistant strains of Staphylococcus aureus and found it effective at low concentrations .

属性

IUPAC Name |

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-19(2)8-12(22)15-13(9-19)27-17(20)16(18(23)26-3)14(15)10-5-4-6-11(7-10)21(24)25/h4-7,14H,8-9,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKNMJIFKCIMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。